1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-ethylbutan-1-one
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Overview
Description
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-ethylbutan-1-one is a complex organic compound that features a benzoxazole ring fused to a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-ethylbutan-1-one typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring is usually formed by the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Coupling Reactions: The benzoxazole and piperidine rings are then coupled using various coupling agents such as EDCI or DCC in the presence of a base like triethylamine.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring can optimize reaction conditions and scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-ethylbutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-ethylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-ethylbutan-1-one involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one
- 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives
Uniqueness
1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-ethylbutan-1-one is unique due to its specific combination of the benzoxazole and piperidine rings, which confer distinct chemical and biological properties. Its ethylbutanone side chain further differentiates it from similar compounds, potentially enhancing its pharmacokinetic profile and therapeutic efficacy.
Properties
Molecular Formula |
C18H24N2O2 |
---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzoxazol-2-yl)piperidin-1-yl]-2-ethylbutan-1-one |
InChI |
InChI=1S/C18H24N2O2/c1-3-13(4-2)18(21)20-11-9-14(10-12-20)17-19-15-7-5-6-8-16(15)22-17/h5-8,13-14H,3-4,9-12H2,1-2H3 |
InChI Key |
QIZDLXCCCMWUDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)N1CCC(CC1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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